molecular formula C20H18ClNO2S B11344628 N-(2-chlorophenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide

N-(2-chlorophenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11344628
M. Wt: 371.9 g/mol
InChI Key: WFHQFLUJZMYEEC-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-chlorobenzoic acid with ethylamine to form 2-chlorobenzamide.

    Introduction of the Thiophene Group: The thiophene ring is introduced through a nucleophilic substitution reaction, where 2-chlorobenzamide reacts with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydride.

    Ethoxylation: The final step involves the ethoxylation of the intermediate compound using ethyl iodide in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(2-Chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide
  • N-(2-Chlorophenyl)-2-ethoxy-N-[(furan-2-yl)methyl]benzamide
  • N-(2-Bromophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide

Uniqueness

N-(2-Chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of both the ethoxy group and the thiophene ring, which confer distinct chemical properties and potential biological activities. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18ClNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18ClNO2S/c1-2-24-19-12-6-3-9-16(19)20(23)22(14-15-8-7-13-25-15)18-11-5-4-10-17(18)21/h3-13H,2,14H2,1H3

InChI Key

WFHQFLUJZMYEEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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